1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene
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Overview
Description
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is an organic compound with the molecular formula C11H15BrO3S. This compound is characterized by the presence of a bromine atom, a methoxy group, and a dimethoxyethylsulfanyl group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxybenzene, which is then brominated to introduce the bromine atom at the 1-position.
Introduction of the Dimethoxyethylsulfanyl Group: The brominated intermediate is then reacted with 2,2-dimethoxyethylthiol in the presence of a base to introduce the dimethoxyethylsulfanyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:
Batch Processing: Where the reactions are carried out in large reactors.
Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones.
Reduction Reactions: The compound can undergo reduction to remove the bromine atom or reduce the sulfanyl group.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Major Products
Substitution: Products depend on the nucleophile used, such as 1-alkyl-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene.
Oxidation: Products include sulfoxides and sulfones.
Reduction: Products include dehalogenated compounds or reduced sulfanyl groups.
Scientific Research Applications
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins.
Pathways Involved: It may influence biochemical pathways related to its functional groups, such as sulfanyl and methoxy groups.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-4-(2,2-dimethoxyethylsulfanyl)benzene
- 1-Bromo-2,5-dimethoxy-4-methylbenzene
- 1-Bromo-4-(trifluoromethyl)sulfonylbenzene
Uniqueness
1-Bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and reactivity compared to similar compounds.
Properties
Molecular Formula |
C11H15BrO3S |
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Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-bromo-2-(2,2-dimethoxyethylsulfanyl)-4-methoxybenzene |
InChI |
InChI=1S/C11H15BrO3S/c1-13-8-4-5-9(12)10(6-8)16-7-11(14-2)15-3/h4-6,11H,7H2,1-3H3 |
InChI Key |
BTNLPXLYBWIAQC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)Br)SCC(OC)OC |
Origin of Product |
United States |
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